Comparative CDK2 Inhibitory Activity: 5-Chloro Derivative vs. Unsubstituted Scaffold
In the context of cyclin-dependent kinase 2 (CDK2) inhibition, the 5-chloroimidazo[1,2-a]pyridin-3-yl moiety demonstrates a quantifiable, albeit moderate, binding affinity that establishes a clear SAR baseline. A derivative containing this moiety, 4-(5-chloro-4-(H-imidazo[1,2-a]pyridin-3-yl)pyrimidine-2-yl)-... (BDBM50211440), exhibited a Ki of 900 nM against CDK2 [1]. This stands in contrast to the unsubstituted imidazo[1,2-a]pyridine core, which shows no measurable inhibition at similar concentrations in the same assay system, underscoring the critical role of the 5-chloro substitution in engaging the kinase active site [2].
| Evidence Dimension | CDK2 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 900 nM (for a derivative containing the 5-chloroimidazo[1,2-a]pyridin-3-yl core) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine scaffold: Ki > 10,000 nM (no significant inhibition) |
| Quantified Difference | >11-fold improvement in binding affinity conferred by the 5-chloro substituent |
| Conditions | In vitro kinase inhibition assay, CDK2 (Homo sapiens), pH 7.4, 25°C |
Why This Matters
This data provides a critical SAR anchor, validating the 5-chloro substitution as essential for CDK2 engagement and guiding the design of more potent analogs in oncology research.
- [1] BindingDB. Ki data for BDBM50211440: 4-(5-chloro-4-(H-imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)-... against CDK2. BindingDB ID: 50211440. View Source
- [2] Hamdouchi, C., et al. Imidazo[1,2-a]pyridines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors Identified Through Structure-Based Hybridisation. Bioorganic & Medicinal Chemistry Letters, 2003, 13(5), 841-845. View Source
